Cas no 30891-29-3 (Benzenemethanol,3-hydroxy-5-methoxy-)

Benzenemethanol, 3-hydroxy-5-methoxy-, is a phenolic alcohol derivative with a molecular structure featuring both hydroxyl and methoxy functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the production of more complex molecules. The presence of the hydroxyl group enhances reactivity, enabling further functionalization, while the methoxy group contributes to stability and solubility in organic solvents. Its balanced polarity makes it suitable for applications in fine chemical synthesis, particularly where controlled substitution patterns are required. The compound is typically handled under standard laboratory conditions, with attention to proper storage to maintain purity.
Benzenemethanol,3-hydroxy-5-methoxy- structure
30891-29-3 structure
Product Name:Benzenemethanol,3-hydroxy-5-methoxy-
CAS No:30891-29-3
MF:C8H10O3
MW:154.163202762604
CID:321211
PubChem ID:592986
Update Time:2025-09-27

Benzenemethanol,3-hydroxy-5-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,3-hydroxy-5-methoxy-
    • 3-Hydroxy-5-methoxybenzyl alcohol
    • 3-Hydroxymethyl-5-methoxyphenol
    • Benzylalcohol, 3-hydroxy-5-methoxy- (8CI)
    • Sylvopinol
    • SCHEMBL1650366
    • 5-Hydroxy-3-methoxybenzyl alcohol
    • CHEBI:173658
    • 3-hydroxy-5-methoxybenzenemethanol
    • 3-(Hydroxymethyl)-5-methoxyphenol
    • 30891-29-3
    • DTXSID201297094
    • Benzenemethanol, 3-hydroxy-5-methoxy-
    • 3-(Hydroxymethyl)-5-methoxyphenol #
    • CS-0378441
    • Inchi: 1S/C8H10O3/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,9-10H,5H2,1H3
    • InChI Key: OANKJSUXMPAWAT-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(=CC(CO)=C1)O

Computed Properties

  • Exact Mass: 154.063
  • Monoisotopic Mass: 154.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69

Benzenemethanol,3-hydroxy-5-methoxy- Pricemore >>

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Benzenemethanol,3-hydroxy-5-methoxy- Related Literature

Additional information on Benzenemethanol,3-hydroxy-5-methoxy-

Benzenemethanol, 3-hydroxy-5-methoxy- (CAS No. 30891-29-3): A Comprehensive Overview in Modern Chemical Research

Benzenemethanol, 3-hydroxy-5-methoxy- (CAS No. 30891-29-3) is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by a benzene ring substituted with both a hydroxyl group at the 3-position and a methoxy group at the 5-position, exhibits a rich chemical profile that makes it a valuable intermediate in synthetic chemistry and a promising candidate for various biological studies.

The molecular structure of Benzenemethanol, 3-hydroxy-5-methoxy- (CAS No. 30891-29-3) consists of a phenolic alcohol moiety, which is known for its ability to participate in hydrogen bonding and form stable complexes with other molecules. This property is particularly relevant in pharmaceutical applications, where such interactions can influence drug-receptor binding and bioavailability. The presence of both hydroxyl and methoxy groups on the benzene ring further enhances its reactivity, allowing for diverse functionalization strategies that can be tailored to specific research or industrial needs.

In recent years, the interest in Benzenemethanol, 3-hydroxy-5-methoxy- (CAS No. 30891-29-3) has been fueled by its potential role in the development of novel therapeutic agents. Studies have demonstrated its utility as a precursor in the synthesis of more complex molecules, including those with anti-inflammatory, antioxidant, and even anticancer properties. The hydroxyl group, in particular, has been shown to be a key site for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity and interfere with signaling pathways associated with various diseases.

The methoxy group at the 5-position of the benzene ring also contributes to the compound's chemical diversity. It serves as a site for further functionalization through oxidation or reduction reactions, enabling the creation of aldehydes, ketones, or carboxylic acids. These transformations are crucial in medicinal chemistry, as they allow for the fine-tuning of pharmacological properties such as solubility, metabolic stability, and target specificity. The ability to modify both functional groups makes Benzenemethanol, 3-hydroxy-5-methoxy- (CAS No. 30891-29-3) a versatile building block for drug discovery programs.

One of the most compelling aspects of Benzenemethanol, 3-hydroxy-5-methoxy- (CAS No. 30891-29-3) is its potential application in natural product synthesis. Many bioactive compounds found in plants and microorganisms contain similar phenolic structures, and this compound can serve as a synthetic equivalent for constructing such molecules. By leveraging its reactivity, researchers can develop more efficient synthetic routes to complex natural products without relying on environmentally unsustainable extraction methods. This aligns with the growing emphasis on green chemistry principles and sustainable practices in pharmaceutical research.

The role of Benzenemethanol, 3-hydroxy-5-methoxy- (CAS No. 30891-29-3) extends beyond synthetic chemistry into materials science. Its ability to form hydrogen bonds and interact with other polymers or small molecules makes it a candidate for developing novel materials with enhanced properties. For example, it has been explored as a component in polymer blends that exhibit improved biodegradability or mechanical strength. These applications highlight the compound's broad utility across multiple scientific disciplines.

In conclusion, Benzenemethanol, 3-hydroxy-5-methoxy- (CAS No. 30891-29-3) is a multifaceted compound with significant potential in both pharmaceutical and materials science research. Its unique structural features enable diverse chemical modifications and biological activities, making it an invaluable tool for researchers seeking to develop new drugs or advanced materials. As our understanding of its properties continues to grow, so too will its applications in addressing some of the most pressing challenges in modern science.

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